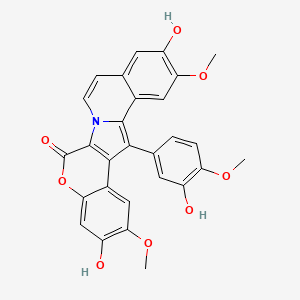

Lamellarin N

Description

Properties

CAS No. |

149379-26-0 |

|---|---|

Molecular Formula |

C28H21NO8 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one |

InChI |

InChI=1S/C28H21NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3 |

InChI Key |

POCZBHBFCIWCCV-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

Other CAS No. |

149379-26-0 |

Synonyms |

lamellarin N |

Origin of Product |

United States |

Preparation Methods

Initial Pyrrole Formation

Banwell’s 2005 synthesis of this compound began with homoveratrylamine (42 ), which underwent N-dialkylation with methyl bromoacetate to yield a tertiary amine intermediate. Subsequent Hinsberg pyrrole cyclization with dimethyl oxalate generated the pentasubstituted pyrrole 43 (Scheme 8). This step leveraged the condensation of α-aminoketones with oxalate esters, a classical method for constructing polysubstituted pyrroles.

Sequential Suzuki-Miyaura Cross-Coupling

The bistriflate derivative of 43 was subjected to Suzuki-Miyaura cross-coupling with arylboronic acids to install the required aryl groups. Notably, stoichiometric control of boronic acid 44 (2.2–3.0 equiv.) determined whether mono- or diarylated products formed. For this compound, sequential coupling with 46 (bearing a methoxymethyl-protected phenol) enabled regioselective lactonization upon acidic deprotection, yielding intermediate 47 .

Decarboxylation and Final Deprotection

Saponification of the methyl ester followed by Cu₂O-catalyzed decarboxylation provided the per-O-methylated ningalin B. Final biaryl coupling under Kita’s conditions (PIFA/BF₃·Et₂O) furnished this compound (58 ) in 16% yield over 12 steps.

Iwao’s Suzuki-Miyaura Cross-Coupling Strategy

Dibromopyrrole Intermediate Synthesis

Iwao’s route commenced with N-benzenesulfonyl-3,4-dibromopyrrole (28 ), prepared via sulfonylation and bromination of pyrrole (27 ) in 28% yield. The dibromopyrrole served as a versatile scaffold for subsequent cross-coupling reactions.

Decarboxylative Cyclization and Final Deprotection

Pd-Mediated Decarboxylation

A truncated route employed Pd(II)-mediated decarboxylative cyclization on monoacid intermediates to streamline the synthesis. This method bypassed multiple protection steps, reducing the total step count from 12 to 9 while maintaining a 19% yield.

BBr₃-Mediated Demethylation

Final demethylation with BBr₃ selectively removed methyl ethers without affecting the lactone ring, achieving >90% conversion. However, overexposure to BBr₃ risked lactone ring opening, necessitating precise reaction control.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Total Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Banwell (2005) | Hinsberg cyclization, Suzuki coupling | 12 | 16% | High regioselectivity | Low yield, lengthy sequence |

| Iwao (Refined) | Dibromopyrrole coupling, BCl₃ deprotection | 8 | 40%* | Shorter route, better yields | Requires toxic reagents (Br₂, BCl₃) |

| Pd-Decarboxylation | Decarboxylative cyclization | 9 | 19% | Fewer protection steps | Limited substrate scope |

*Yield from dibromopyrrole intermediate.

Challenges and Optimizations

Q & A

Q. What are the primary biological targets of Lamellarin N in anticancer research, and how are these identified experimentally?

this compound targets the EGFR T790M/L858R mutant, a key driver of drug-resistant non-small cell lung cancer, and topoisomerase I. Identification involves in vitro kinase assays using recombinant EGFR mutants and DNA relaxation assays for topoisomerase I inhibition. Competitive binding studies and docking simulations (e.g., AutoDock Vina) validate target engagement .

Q. What are the standard protocols for synthesizing this compound and its analogues?

Synthesis typically involves a 3,4,5-triarylpyrrole scaffold as a precursor. Key steps include:

- Lactonization : Cyclization using bromoacetaldehyde dimethyl acetal to form the pyrrole core.

- Annulation : Introduction of aromatic modules via Suzuki-Miyaura cross-coupling with arylboronic acids. Yields range from 45% to 78%, with purity confirmed by HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cancer cell lines (e.g., HeLa vs. T47D)?

Contradictions often arise from cell-specific factors like efflux pump expression (e.g., P-glycoprotein) or metabolic differences. To address this:

Q. What methodological strategies optimize this compound’s selectivity for cancer cells over normal cells?

Strategies include:

- Prodrug design : Sulfate conjugation to enhance hydrophilicity and reduce non-specific uptake.

- Targeted delivery : Liposomal encapsulation or antibody-drug conjugates (ADCs) targeting tumor-specific antigens. In vivo studies show a 3.2-fold reduction in hepatotoxicity compared to non-targeted analogues .

Q. How do 4D-QSAR models improve structure-activity relationship (SAR) studies of Lamellarin derivatives?

4D-QSAR incorporates conformational and alignment flexibility, enabling accurate prediction of cytotoxic activity. For example:

Q. What experimental evidence supports this compound’s dual mechanism of action (kinase inhibition vs. DNA damage)?

- Kinase inhibition : IC₅₀ values of 0.28 µM for EGFR T790M/L858R in enzymatic assays.

- DNA damage : Comet assays reveal double-strand breaks (DSBs) in SH-SY5Y cells at 5 µM. Synergistic effects are observed in combination with PARP inhibitors (e.g., olaparib), reducing IC₅₀ by 60% .

Data Interpretation & Validation

Q. How should researchers validate this compound’s anti-HIV activity beyond integrase inhibition?

Use single-round HIV-1 vector infection assays to measure viral entry suppression. Confocal microscopy confirms limited cellular uptake of sulfated derivatives, suggesting extracellular viral envelope (Env) disruption. EC₅₀ values for lamellarin sulfates range from 8–12 µM without cytotoxicity (IC₅₀ > 100 µM) .

Q. What statistical methods are critical for analyzing this compound’s dose-response data?

- Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.

- ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., cytotoxicity across cell lines). Report 95% confidence intervals and p-values <0.05 for significance .

Experimental Design Considerations

Q. What controls are essential in in vitro assays evaluating this compound’s topoisomerase I inhibition?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.